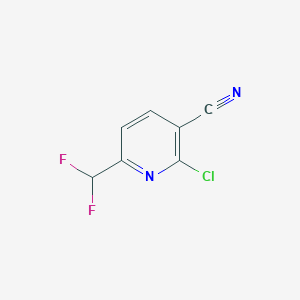

2-Chloro-6-(difluoromethyl)nicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3ClF2N2 |

|---|---|

Molecular Weight |

188.56 g/mol |

IUPAC Name |

2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C7H3ClF2N2/c8-6-4(3-11)1-2-5(12-6)7(9)10/h1-2,7H |

InChI Key |

JUBLOUILPONADW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1C#N)Cl)C(F)F |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of 2 Chloro 6 Difluoromethyl Nicotinonitrile

Development of Novel Synthetic Routes and Reaction Pathways

Traditional synthetic approaches often involve multi-step sequences with harsh conditions and limited functional group tolerance. Recent innovations have focused on more elegant and efficient strategies to construct the 2-Chloro-6-(difluoromethyl)nicotinonitrile scaffold.

Innovations in the Formation of the Nicotinonitrile Heterocycle

A particularly innovative strategy involves building the pyridine (B92270) ring around the desired difluoromethyl group in a "de novo" synthesis. nih.govresearchgate.net This approach circumvents the often-problematic late-stage introduction of the difluoromethyl moiety. By starting with a precursor already containing the CF2H group, the challenges associated with direct difluoromethylation of a pre-formed heterocycle can be avoided.

Regioselective Introduction of the Difluoromethyl Group

The introduction of the difluoromethyl group (CF2H) at the C-6 position of the nicotinonitrile ring requires precise regiochemical control. The CF2H group is a valuable bioisostere for hydroxyl, thiol, and amine functionalities, making its site-selective installation a key objective. nih.gov

Direct C-H difluoromethylation has become a highly attractive strategy, obviating the need for pre-functionalized substrates. nih.gov Photocatalytic methods, in particular, have shown great promise. nih.govresearchgate.net These reactions typically employ a photocatalyst that, upon visible light irradiation, can generate a difluoromethyl radical from a suitable precursor, such as sodium difluoromethanesulfinate (NaSO2CF2H). nih.gov This radical can then engage in a C-H functionalization of the heterocyclic substrate. The regioselectivity of this process is often governed by the electronic properties of the substrate.

Another advanced methodology for achieving regioselectivity involves the use of transient intermediates. For example, pyridines can be converted into oxazino-pyridine intermediates, which then undergo a regioselective radical difluoromethylation. nih.gov This approach allows for a switch in regioselectivity between the meta and para positions by modifying the reaction conditions. nih.gov Such strategies offer a high degree of control over the placement of the difluoromethyl group.

Table 1: Comparison of Methodologies for Difluoromethylation of Pyridine Derivatives

| Methodology | Reagents/Catalyst | Key Features | Typical Yields | Reference |

|---|---|---|---|---|

| De Novo Synthesis | Commodity Chemicals | Builds pyridine ring around the CF2H group; scalable. | Good to Excellent | nih.gov |

| Photocatalytic C-H Difluoromethylation | NaSO2CF2H, Photocatalyst (e.g., COFs) | Direct functionalization of C-H bonds; mild conditions. | Moderate to Good | nih.gov |

| Oxazino-Pyridine Intermediate | Difluoromethyl radical source, Acid/Base | Switchable regioselectivity (meta/para). | Good | nih.gov |

Controlled Halogenation Strategies at the C-2 Position

The final key functionalization is the introduction of a chlorine atom at the C-2 position. This transformation requires a controlled halogenation method that is compatible with the other substituents on the pyridine ring. A common and effective strategy involves the initial formation of a pyridine N-oxide. The N-oxide activates the C-2 and C-6 positions towards electrophilic attack. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), leads to the regioselective introduction of the chlorine atom at the C-2 position with concomitant removal of the N-oxide. google.com This two-step process provides a reliable and high-yielding route to 2-chloropyridine (B119429) derivatives. orgsyn.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and improved selectivity. Both transition metal catalysis and, more recently, organocatalysis and biocatalysis are being explored for the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions for Precursors

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. tcichemicals.comnih.gov In the context of synthesizing precursors for this compound, reactions such as Suzuki, Negishi, and Stille couplings can be employed to construct the substituted pyridine skeleton. nih.gov For example, a suitably functionalized pyridine derivative (e.g., a halopyridine) could be coupled with an organometallic reagent bearing the difluoromethyl group, or vice versa. These reactions are typically catalyzed by palladium or nickel complexes and offer a high degree of functional group tolerance and predictability. tcichemicals.comresearchgate.net

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions for Heterocycle Functionalization

| Reaction Type | Catalyst | Coupling Partners | Key Advantage | Reference |

|---|---|---|---|---|

| Negishi Coupling | Palladium or Nickel | Organozinc reagent and organic halide | High reactivity and functional group tolerance. | nih.gov |

| Suzuki Coupling | Palladium | Organoboron reagent and organic halide | Stability of reagents and mild reaction conditions. | tcichemicals.com |

| C-H Arylation | Ruthenium | Arene and aryl halide | Direct functionalization without pre-activation. | mdpi.com |

Organocatalytic and Biocatalytic Pathways

In recent years, there has been a significant shift towards more sustainable and environmentally friendly catalytic systems. Organocatalysis, which utilizes small organic molecules as catalysts, offers an attractive alternative to transition metal catalysis. As mentioned in section 2.1.2, photocatalytic C-H difluoromethylation often employs organic dyes as photosensitizers, representing a form of organocatalysis. nih.gov These reactions can be performed under mild conditions using visible light as a renewable energy source.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under environmentally benign aqueous conditions. While the direct biocatalytic synthesis of this compound has not been reported, the potential for enzymatic processes in its synthesis is significant. For instance, flavin-dependent halogenases (FDHs) are enzymes that can catalyze the site-selective halogenation of aromatic compounds. nih.govresearchgate.netchemrxiv.orgnih.gov In principle, an engineered FDH could be used for the regioselective chlorination of a 6-(difluoromethyl)nicotinonitrile (B1531102) precursor. Such an approach would represent a cutting-edge, green methodology for this key synthetic step. nih.govnih.gov

Sustainable and Green Chemistry Principles in Synthetic Design

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to environmental pollution. To address this, researchers are exploring solvent-free and aqueous medium reactions for the synthesis of pyridine derivatives.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions offer a compelling green alternative by eliminating the need for a solvent altogether. conicet.gov.artandfonline.comrsc.orgresearchgate.netresearchgate.net This approach can lead to higher reaction rates, reduced waste, and simplified purification processes. For the synthesis of pyridine derivatives, multicomponent reactions under solvent-free conditions have shown considerable promise. conicet.gov.artandfonline.com For instance, a Hantzsch-like condensation reaction catalyzed by a solid acid, such as a Wells-Dawson heteropolyacid, can be employed to construct the pyridine ring. conicet.gov.ar This methodology, when applied to the synthesis of precursors to this compound, could significantly reduce the environmental footprint.

Potential Application: A possible solvent-free approach for a precursor to the target molecule could involve the condensation of a suitable difluoromethylated β-ketoester, an aldehyde, and an ammonia (B1221849) source, catalyzed by a recyclable solid acid.

Aqueous Medium Reactions:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. mdpi.comresearchgate.netnih.govrsc.org While the solubility of organic reactants can be a challenge, the use of phase-transfer catalysts, surfactants, or microwave assistance can facilitate reactions in aqueous media. mdpi.comnih.gov The synthesis of nitrogen-containing heterocycles in water has been successfully demonstrated for various derivatives. mdpi.comresearchgate.netrsc.org

Potential Application: A key step in the synthesis of this compound, such as a nucleophilic substitution or a cyclization reaction, could potentially be adapted to an aqueous environment. For example, a C–H fluorination step, a modern approach to introducing fluorine, has been shown to be feasible in pure water at room temperature, promoted by pyridine N-oxyl radicals. rsc.orgrsc.org

| Reaction Medium | Advantages | Potential Challenges |

| Solvent-Free | Reduced waste, higher reaction rates, simplified purification, lower cost. conicet.gov.artandfonline.com | Reactant miscibility, heat transfer in large-scale reactions. |

| Aqueous Medium | Non-toxic, non-flammable, abundant, low cost. mdpi.comnih.gov | Poor solubility of organic reactants, potential for side reactions (hydrolysis). |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comlibretexts.orgscribd.com High atom economy is characteristic of addition and rearrangement reactions, while substitution and elimination reactions tend to be less atom-economical. chemistry-teaching-resources.com

Atom-Economical Reactions:

In the context of synthesizing this compound, prioritizing reaction types that maximize atom economy is essential.

Addition Reactions: Cycloaddition reactions to form the pyridine ring or the addition of the difluoromethyl group would be highly atom-economical.

Catalytic Approaches: The use of catalytic amounts of reagents instead of stoichiometric amounts significantly improves atom economy by reducing the generation of byproducts. numberanalytics.com For instance, catalytic methods for the direct C-H difluoromethylation of pyridines are being developed, which are more atom-economical than traditional methods requiring pre-functionalized substrates. researchgate.net

Waste Reduction Strategies:

Minimizing waste is a critical aspect of sustainable synthesis. Strategies to achieve this include:

Catalyst Recycling: Employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key strategy. tandfonline.com

Byproduct Valorization: Investigating potential applications for any unavoidable byproducts can turn waste into a valuable resource.

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) can improve selectivity and reduce the formation of unwanted side products.

| Green Chemistry Principle | Application in Synthesis of this compound |

| High Atom Economy | Prioritizing addition and rearrangement reactions; utilizing catalytic methods for difluoromethylation. chemistry-teaching-resources.comnumberanalytics.com |

| Waste Reduction | Use of recyclable catalysts, optimization of reaction conditions to enhance selectivity, and exploring safer reagents. tandfonline.commdpi.com |

Process Intensification and Scale-Up Research Considerations

Moving from laboratory-scale synthesis to industrial production requires careful consideration of process intensification and scale-up. Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. numberanalytics.comnumberanalytics.comaltlaboratories.comaiche.orgfrontiersin.org

Process Intensification Technologies:

Continuous Flow Chemistry: Continuous flow reactors, particularly microreactors, offer significant advantages over traditional batch processes. researchgate.neteuropa.eu These include enhanced heat and mass transfer, precise control over reaction parameters, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up. researchgate.net The synthesis of nitriles and fluorinated compounds has been successfully demonstrated using flow chemistry. rsc.orgrsc.org A continuous flow approach for the difluoromethylation step or the construction of the pyridine ring could lead to a more efficient and safer industrial process for this compound. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter reaction times. nih.govacs.org This technology can be particularly beneficial for energy-intensive steps in the synthesis.

Reactive Distillation: This technique combines chemical reaction and separation into a single unit, which can be highly efficient for equilibrium-limited reactions. numberanalytics.com

Scale-Up Research Considerations:

The transition to large-scale production presents several challenges, especially for the synthesis of complex, fluorinated molecules. pharmtech.comagcchem.comarchivemarketresearch.compharmtech.comresearchgate.net

Heat Management: Many reactions, particularly those involving fluorination, can be highly exothermic. Effective heat management is critical to ensure safety and prevent runaway reactions. Flow reactors are particularly adept at managing heat due to their high surface-area-to-volume ratio. europa.eu

Reagent Handling: The safe handling of potentially hazardous reagents, such as fluorinating agents, at an industrial scale is a primary concern. agcchem.com

Purification: Developing efficient and scalable purification methods is essential to obtain the final product with the required purity. This may involve crystallization, distillation, or chromatography, each with its own scale-up challenges.

| Technology/Consideration | Relevance to this compound Synthesis |

| Continuous Flow Chemistry | Enhanced safety, better process control, easier scale-up, particularly for fluorination steps. europa.eursc.orgrsc.org |

| Microwave-Assisted Synthesis | Accelerated reaction rates and potentially higher yields. nih.govacs.org |

| Scale-Up Challenges | Heat management, safe handling of reagents, and development of efficient purification methods. pharmtech.comagcchem.compharmtech.com |

Exploration of the Reactivity and Mechanistic Transformations of 2 Chloro 6 Difluoromethyl Nicotinonitrile

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The chlorine atom at the 2-position of the pyridine ring is the primary site for nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring nitrogen, compounded by the inductive effects of the nitrile and difluoromethyl groups, renders the C2 carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

A variety of nucleophiles can be employed to displace the chloride ion from 2-Chloro-6-(difluoromethyl)nicotinonitrile. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The scope of effective nucleophiles is broad, encompassing oxygen, nitrogen, sulfur, and carbon-based nucleophiles.

Oxygen Nucleophiles: Alkoxides and hydroxides readily react to form the corresponding ethers and pyridones. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 2-methoxy-6-(difluoromethyl)nicotinonitrile.

Nitrogen Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines are effective nucleophiles, leading to the formation of 2-amino-6-(difluoromethyl)nicotinonitrile derivatives. The reactivity of the amine is dependent on its nucleophilicity and steric hindrance.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles for this transformation, yielding 2-thioether derivatives. For example, sodium thiophenoxide would react to produce 2-(phenylthio)-6-(difluoromethyl)nicotinonitrile.

Carbon Nucleophiles: While less common for SNAr on pyridines, certain stabilized carbanions can displace the chloride. Furthermore, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings provide a powerful method for forming carbon-carbon bonds at this position. organic-chemistry.orgorganic-chemistry.orgscispace.comwikipedia.orgwikipedia.orgresearchgate.netnih.govclaremont.edunih.govresearchgate.net These reactions significantly expand the synthetic utility of the parent compound, allowing for the introduction of aryl, vinyl, and alkynyl groups.

Limitations to the scope of nucleophiles primarily arise from steric hindrance, both on the nucleophile and on the pyridine ring, and the basicity of the nucleophile, which can lead to side reactions.

Below is an illustrative data table summarizing the scope of nucleophiles in reactions with this compound, with representative yields based on analogous systems.

| Nucleophile Category | Specific Nucleophile | Product | Illustrative Yield (%) |

| Oxygen | Sodium Methoxide | 2-Methoxy-6-(difluoromethyl)nicotinonitrile | 85-95 |

| Sodium Hydroxide (B78521) | 6-(Difluoromethyl)-2-pyridone-3-carbonitrile | 70-80 | |

| Nitrogen | Ammonia | 2-Amino-6-(difluoromethyl)nicotinonitrile | 75-85 |

| Aniline | 2-(Phenylamino)-6-(difluoromethyl)nicotinonitrile | 80-90 | |

| Sulfur | Sodium Thiophenoxide | 2-(Phenylthio)-6-(difluoromethyl)nicotinonitrile | 90-98 |

| Carbon (Cross-Coupling) | Phenylboronic Acid (Suzuki) | 2-Phenyl-6-(difluoromethyl)nicotinonitrile | 70-85 |

| Tributyl(phenyl)stannane (Stille) | 2-Phenyl-6-(difluoromethyl)nicotinonitrile | 70-80 | |

| Phenylacetylene (Sonogashira) | 2-(Phenylethynyl)-6-(difluoromethyl)nicotinonitrile | 65-75 |

Nucleophilic aromatic substitution reactions on 2-chloropyridines are generally considered to proceed through a bimolecular mechanism. The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the pyridine ring.

The presence of the strongly electron-withdrawing difluoromethyl and nitrile groups is expected to significantly accelerate the rate of nucleophilic attack compared to unsubstituted 2-chloropyridine (B119429). This is due to the stabilization of the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Thermodynamically, the reactions are generally favorable, driven by the formation of a more stable bond between the carbon and the nucleophile compared to the carbon-chlorine bond, and the departure of the stable chloride leaving group.

A hypothetical kinetic data table for the reaction with a series of para-substituted anilines is presented below to illustrate the electronic effects on the reaction rate.

| Aniline Substituent (para) | Relative Rate Constant (krel) |

| -OCH3 | 0.5 |

| -CH3 | 0.8 |

| -H | 1.0 |

| -Cl | 2.5 |

| -NO2 | 15.0 |

This trend indicates that electron-withdrawing groups on the nucleophile decrease its nucleophilicity, slowing the reaction, while on the pyridine ring, they increase the rate.

The displacement of the chlorine atom proceeds via the well-established SNAr mechanism. This is a two-step process:

Nucleophilic Attack: The nucleophile attacks the electrophilic C2 carbon atom, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and the nitrile group. The electron-withdrawing difluoromethyl group further stabilizes this intermediate through its inductive effect. The formation of this intermediate is typically the rate-determining step. libretexts.org

Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, yielding the final substitution product.

For palladium-catalyzed cross-coupling reactions, the mechanism is more complex, involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orgorganic-chemistry.orgscispace.comwikipedia.orgwikipedia.org

Reactions Involving the Nitrile (–CN) Functional Group

The nitrile group of this compound is also a site of chemical reactivity, although it is generally less reactive than the C-Cl bond towards nucleophiles.

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide.

Acid-Catalyzed Hydrolysis: Heating with a strong acid, such as sulfuric acid, will protonate the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. The initial product is the corresponding amide, which can be further hydrolyzed to the carboxylic acid upon prolonged heating. nih.gov

Base-Catalyzed Hydrolysis: Treatment with a strong base, like sodium hydroxide, involves the direct attack of the hydroxide ion on the nitrile carbon. This initially forms an iminocarboxylate, which then tautomerizes and protonates upon workup to give the amide. Similar to the acidic pathway, forcing conditions can lead to the carboxylic acid. chemistrysteps.com

Selective partial hydrolysis to the amide can often be achieved under milder conditions. nih.gov

An illustrative table of hydrolysis conditions is provided below.

| Reaction | Reagents and Conditions | Major Product |

| Partial Hydrolysis | H2SO4 (conc.), moderate temperature | 2-Chloro-6-(difluoromethyl)nicotinamide |

| Full Hydrolysis | H2SO4 (aq.), reflux | 2-Chloro-6-(difluoromethyl)nicotinic acid |

| Partial Hydrolysis | NaOH (aq.), H2O2, moderate temperature | 2-Chloro-6-(difluoromethyl)nicotinamide |

| Full Hydrolysis | NaOH (aq.), reflux | 2-Chloro-6-(difluoromethyl)nicotinic acid |

The nitrile group can participate in cycloaddition reactions, although it is generally a reluctant dienophile in Diels-Alder reactions. mit.edunih.gov However, it can undergo [3+2] cycloadditions with 1,3-dipoles such as azides to form tetrazoles.

Furthermore, the nitrile group can be a key functional group in annulation reactions to build fused heterocyclic rings. For example, reaction with suitable bifunctional reagents can lead to the formation of fused pyrimidines, pyridines, or other heterocyclic systems. researchgate.netresearchgate.net These reactions often involve initial reaction at another site (e.g., the chloro group) followed by an intramolecular cyclization involving the nitrile.

Reduction and Further Derivatization of the Nitrile Group

The nitrile group (–C≡N) is a valuable functional group that can be converted into a primary amine via reduction. This transformation provides a key synthetic handle for further molecular elaboration through the formation of amides, sulfonamides, and other nitrogen-containing structures.

The reduction of the nitrile in this compound to the corresponding primary amine, [2-chloro-6-(difluoromethyl)pyridin-3-yl]methanamine, can be achieved using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a particularly effective agent for this conversion. numberanalytics.comlibretexts.orgmasterorganicchemistry.comchemistrysteps.com The reaction typically proceeds by the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by an aqueous workup to yield the primary amine. chemistrysteps.com Due to the high reactivity of LiAlH₄, this reduction must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.comchemistrysteps.com

| Reagent | Solvent | Expected Product | Transformation |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | Anhydrous THF or Et₂O | [2-Chloro-6-(difluoromethyl)pyridin-3-yl]methanamine | -CN → -CH₂NH₂ |

| Catalytic Hydrogenation (e.g., H₂, Raney Nickel) | Methanol/Ammonia | [2-Chloro-6-(difluoromethyl)pyridin-3-yl]methanamine | -CN → -CH₂NH₂ |

Once formed, the primary amine serves as a nucleophile for a wide range of derivatization reactions. These reactions allow for the introduction of new functionalities and the construction of more complex molecular architectures. Common derivatization strategies include acylation with acid chlorides or anhydrides to form amides, and reaction with sulfonyl chlorides to produce sulfonamides.

| Reagent Class | Example Reagent | Product Type |

|---|---|---|

| Acid Chloride | Acetyl Chloride | Amide |

| Sulfonyl Chloride | Tosyl Chloride | Sulfonamide |

| Isocyanate | Phenyl Isocyanate | Urea |

| Aldehyde/Ketone (Reductive Amination) | Acetone, NaBH₃CN | Secondary Amine |

Transformations of the Difluoromethyl (–CHF₂) Moiety

The difluoromethyl group is of significant interest in medicinal chemistry, often serving as a bioisostere for hydroxyl, thiol, or amine groups. nih.gov Its unique electronic properties and stability also provide avenues for specific chemical transformations.

A key feature of the difluoromethyl group is the acidity of its benzylic-like proton. The electron-withdrawing nature of the two fluorine atoms, combined with the electronegativity of the pyridine ring, makes this proton susceptible to deprotonation by strong bases. This creates a difluorinated carbanion, which is a potent nucleophile. taylorfrancis.com

Research on analogous compounds like 3-(difluoromethyl)pyridine (B1298654) has shown that organolithium reagents, such as s-butyllithium (s-BuLi), can effectively deprotonate the –CHF₂ group at low temperatures. taylorfrancis.com The resulting lithiated species can then be trapped by a variety of electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the difluoromethylated position. This strategy allows for the introduction of alkyl, silyl, carbonyl, and other functional groups. taylorfrancis.comnih.gov

| Step 1: Base | Step 2: Electrophile (E⁺) | Resulting Moiety (-CF₂-E) | Product Class |

|---|---|---|---|

| s-BuLi or LDA | Methyl Iodide (CH₃I) | -CF₂-CH₃ | 1,1-Difluoroethyl derivative |

| s-BuLi or LDA | Benzaldehyde (PhCHO) | -CF₂-CH(OH)Ph | Difluoro-hydroxyalkyl derivative |

| s-BuLi or LDA | Trimethylsilyl chloride (Me₃SiCl) | -CF₂-SiMe₃ | Difluoro-silyl derivative |

| s-BuLi or LDA | Carbon Dioxide (CO₂) | -CF₂-COOH | Difluoroacetic acid derivative |

The difluoromethyl group is generally characterized by high metabolic and chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the –CHF₂ moiety resistant to many chemical transformations that might cleave C-H or C-C bonds.

Under acidic and neutral conditions, the –CHF₂ group on the pyridine ring is highly stable. Studies on the hydrolysis of related fluoro-organic compounds have demonstrated remarkable stability in acidic media. nih.gov However, under strongly basic conditions, its reactivity is dominated by the potential for deprotonation as described above. The presence of two strong electron-withdrawing groups (–Cl and –CN) on the same pyridine ring is expected to increase the acidity of the –CHF₂ proton, making it more susceptible to deprotonation compared to a simple difluoromethylpyridine. This enhanced acidity must be considered when planning synthetic steps involving basic reagents, as unintended deprotonation could occur if conditions are not carefully controlled.

Multi-Component Reactions and Complex Product Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. researchgate.netbohrium.com While specific MCRs involving this compound as a reactant are not prominently documented, its structure suggests it could be a valuable scaffold in complex synthetic sequences.

The multiple, orthogonally reactive functional groups on this compound make it an ideal starting point for divergent synthesis. In a divergent strategy, a single core molecule is subjected to a variety of reactions at its different functional sites to rapidly generate a library of diverse compounds.

A hypothetical divergent synthesis could involve:

Reaction at the Chloro Group: Nucleophilic aromatic substitution (SNAr) to introduce various amines, alcohols, or thiols at the C-2 position.

Reaction at the Nitrile Group: Reduction to a primary amine followed by derivatization.

Reaction at the Difluoromethyl Group: Deprotonation and reaction with a set of electrophiles.

By systematically applying different reagents to each of these sites, a large and structurally diverse library of molecules can be generated from a single, common intermediate.

Achieving selectivity is paramount when working with polyfunctionalized molecules. For this compound, the most studied selective transformation is nucleophilic aromatic substitution (SNAr) at the C-2 position. The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C-2, C-4, C-6). stackexchange.com

The outcome of SNAr reactions on substituted pyridines is governed by both electronic and steric factors. The regioselectivity of nucleophilic attack on dichloropyridines is known to be highly dependent on the nature and position of other substituents. researchgate.net In a related system, 2,6-dichloro-3-cyanopyridine, the electron-withdrawing cyano group at the 3-position was found to direct nucleophilic attack preferentially to the 6-position. researchgate.net This directing effect is attributed to the ability of the cyano group to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. stackexchange.comresearchgate.net While the title compound has a difluoromethyl group at C-6 instead of a chlorine, the principle remains relevant. The strong inductive-withdrawing effect of the nitrile group at C-3 significantly influences the electron distribution in the ring, thereby controlling the regioselectivity of reactions at the C-2 chloro position.

| Substituent Position | Substituent Type | Effect on Ring | Predicted Influence on SNAr at C-2 |

|---|---|---|---|

| Ring Nitrogen | -N= | Strongly electron-withdrawing | Activates C-2 and C-6 positions for attack |

| C-3 | Nitrile (-CN) | Strongly electron-withdrawing (resonance and inductive) | Stabilizes intermediate for attack at C-2 and C-6 |

| C-6 | Difluoromethyl (-CHF₂) | Inductively electron-withdrawing | Further activates the ring towards nucleophilic attack |

In-Depth Computational and Theoretical Analysis of this compound Remains an Uncharted Area of Research

Despite a comprehensive search of scientific literature and databases, detailed computational and theoretical chemistry studies focusing specifically on the compound this compound are not publicly available. As a result, the creation of an in-depth article covering the specific quantum chemical calculations, electronic structure, reactivity, and reaction mechanisms as outlined in the user's request is not possible at this time.

The inquiry sought a detailed exploration of this compound through the lens of computational chemistry, with a specific focus on Density Functional Theory (DFT) for ground state geometries and energies, Frontier Molecular Orbital (FMO) analysis for reaction pathway prediction, and charge distribution mapping. Furthermore, the request included an investigation of reaction mechanisms via transition state analysis, examining energetic profiles of synthetic steps and computational insights into catalytic cycles.

Extensive searches were conducted to locate scholarly articles, patents, and academic theses that might contain this specific information. While the existence and basic chemical properties of this compound are documented in chemical supplier databases, in-depth theoretical studies appear to be absent from the public domain.

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. nih.gov Methods like DFT are instrumental in determining the three-dimensional arrangement of atoms (ground state geometries) and the associated energies, which are fundamental to a molecule's stability and reactivity. FMO theory, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides valuable insights into how a molecule will interact with other reagents, thereby predicting potential reaction pathways. Electrostatic potential maps offer a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-deficient regions that are crucial for intermolecular interactions.

Similarly, the computational investigation of reaction mechanisms, including the characterization of transition states, is vital for optimizing synthetic routes and understanding how catalysts influence chemical transformations. These studies provide a molecular-level picture of the energy landscape of a reaction.

While research exists on the computational analysis of other nicotinonitrile derivatives, the strict focus of the requested article on "this compound" precludes the use of data from analogous compounds. The unique combination of chloro, difluoromethyl, and nicotinonitrile functionalities in the target molecule means that its electronic and reactive properties cannot be accurately inferred from related but distinct chemical structures.

The absence of specific research on this compound means that the necessary data to populate the requested sections and subsections—including data tables of ground state energies, HOMO-LUMO gaps, charge distributions, and energetic profiles of reaction steps—is not available.

Therefore, until dedicated computational and theoretical studies on this compound are conducted and published, a detailed and scientifically accurate article adhering to the specified outline cannot be generated.

Computational and Theoretical Chemistry Studies of 2 Chloro 6 Difluoromethyl Nicotinonitrile

Conformational Analysis and Molecular Dynamics Simulations

No published studies were identified that have conducted a conformational analysis or molecular dynamics simulations on 2-Chloro-6-(difluoromethyl)nicotinonitrile. Such studies would be instrumental in understanding the molecule's three-dimensional structure, flexibility, and behavior over time.

A theoretical conformational analysis would typically involve scanning the potential energy surface by rotating the difluoromethyl group and other rotatable bonds to identify stable conformers and the energy barriers between them. This would provide insight into the molecule's preferred shapes and their relative stabilities.

Prediction of Theoretical Spectroscopic Signatures for Structural Verification

There are no available theoretical predictions of the spectroscopic signatures for this compound. Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate theoretical NMR chemical shifts, vibrational frequencies (infrared and Raman), and other spectroscopic properties. These theoretical data are crucial for complementing experimental findings and aiding in the structural elucidation of new compounds.

Had such data been available, it would be presented in the following tables.

Table 1: Predicted Theoretical ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| Data Not Available | Data Not Available |

Table 2: Predicted Theoretical Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Data Not Available | Data Not Available |

The absence of these computational studies represents a gap in the scientific understanding of this compound. Future research in these areas would be highly beneficial for a complete physicochemical characterization of this compound.

Applications of 2 Chloro 6 Difluoromethyl Nicotinonitrile As a Versatile Synthetic Scaffold in Research

Role in the Construction of Diverse Heterocyclic Systems

The pyridine (B92270) core of 2-chloro-6-(difluoromethyl)nicotinonitrile, adorned with reactive functional groups, provides an excellent platform for the construction of more complex heterocyclic systems. The chloro and nitrile substituents serve as key handles for subsequent chemical transformations, allowing for the systematic elaboration of the pyridine scaffold.

Synthesis of Novel Pyridine-Based Compounds with Tunable Electronic Properties

The 2-chloro substituent on the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide array of functional groups at this position, thereby enabling the fine-tuning of the electronic properties of the resulting pyridine derivatives. The inherent electron-withdrawing nature of both the difluoromethyl and nitrile groups activates the chloro atom for displacement.

By reacting this compound with various nucleophiles such as amines, alcohols, and thiols, a library of 2-substituted pyridine compounds can be generated. Furthermore, palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, provide access to derivatives bearing new carbon-carbon and carbon-heteroatom bonds. The choice of the coupling partner or nucleophile directly influences the electronic character of the final molecule, allowing for a predictable modulation of properties like pKa, dipole moment, and reactivity.

| Reaction Type | Reagent/Catalyst System | Substituent Introduced at C2-Position | Predicted Effect on Electronic Properties |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aniline, Pd2(dba)3, BINAP, NaOt-Bu | -NHPh | Introduction of an electron-donating group, decreasing the overall electron-withdrawing character. |

| Suzuki Coupling | 4-Methoxyphenylboronic acid, Pd(PPh3)4, K2CO3 | -C6H4-OCH3 | Adds a π-conjugated system with an electron-donating group, modulating optoelectronic properties. |

| Nucleophilic Substitution (SNAr) | Sodium Methoxide (B1231860) (NaOMe) | -OCH3 | Replaces a halogen with a strongly electron-donating methoxy (B1213986) group. |

| Sonogashira Coupling | Phenylacetylene, PdCl2(PPh3)2, CuI, Et3N | -C≡C-Ph | Introduces a rigid, π-conjugated alkynyl group, significantly altering electronic and steric profiles. |

Annulation Reactions for Fused and Bridged Polycyclic Architectures

The nitrile group of this compound is a versatile functional group for constructing fused-ring systems through annulation reactions. This strategy allows for the creation of novel polycyclic and bridged architectures built upon the pyridine scaffold. The nitrile can participate in reactions with binucleophiles or undergo cycloaddition reactions to form new heterocyclic rings.

For example, condensation with reagents like hydrazine (B178648) or guanidine (B92328) can lead to the formation of fused pyrimidine (B1678525) or triazine rings, respectively. The Thorpe-Ziegler reaction, an intramolecular condensation, can be employed if a suitable side chain is first introduced, leading to the formation of a fused carbocycle. These annulation strategies are fundamental in medicinal chemistry for creating rigid scaffolds that can effectively orient functional groups for biological target engagement.

Contribution to the Development of Advanced Fluorinated Organic Building Blocks

The presence of the difluoromethyl group makes this compound an important member of the family of fluorinated organic building blocks. These building blocks are instrumental in the development of new pharmaceuticals and agrochemicals with enhanced properties.

Precursor for Trifluoromethylated Heterocycles with Enhanced Stability and Reactivity

While the compound itself contains a difluoromethyl group, it serves as a crucial building block in synthetic sequences that may lead to molecules containing other fluorinated groups, including the trifluoromethyl moiety. More importantly, the difluoromethyl group itself imparts desirable properties. The CHF2 group is recognized for its ability to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Its moderate lipophilicity and unique stereoelectronic properties, acting as a hydrogen bond donor, can lead to improved pharmacokinetic profiles and binding affinities of drug candidates. The reactivity of the chloro and nitrile groups allows this valuable fluorinated scaffold to be readily incorporated into larger, more complex molecular designs, thereby facilitating the development of next-generation fluorinated heterocycles.

Intermediate in the Synthesis of Chiral and Stereodefined Molecules

Although this compound is an achiral molecule, its functional groups provide handles for the introduction of chirality. It can serve as a prochiral substrate in asymmetric synthesis. For instance, asymmetric cross-coupling reactions catalyzed by a chiral palladium complex could be used to introduce a substituent at the 2-position, creating a chiral center if the substituent is appropriate.

Alternatively, the nitrile group can be reduced to a primary amine, which can then be resolved or used in diastereoselective reactions. Nucleophilic substitution at the C2 position with a chiral amine or alcohol is a straightforward method to generate chiral derivatives. These approaches allow for the synthesis of enantiomerically enriched compounds, which is critical in drug development where different enantiomers often exhibit vastly different biological activities.

| Synthetic Strategy | Description | Potential Outcome |

|---|---|---|

| Asymmetric Catalysis | Using a chiral catalyst (e.g., with a chiral phosphine (B1218219) ligand) to control the stereochemical outcome of a cross-coupling reaction at the C2-position. | Enantiomerically enriched biaryl or alkylated pyridine derivatives. |

| Use of Chiral Nucleophiles | Reacting the scaffold with an enantiopure nucleophile, such as a chiral amine or alcohol, in an SNAr reaction. | A diastereomerically pure product where the chiral auxiliary directs subsequent transformations. |

| Derivatization and Resolution | Transforming the nitrile group into a carboxylic acid or amine, followed by reaction with a chiral resolving agent to separate enantiomers. | Separated enantiomers of a key intermediate for further synthesis. |

Integration into Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules for high-throughput screening. This compound is an ideal scaffold for DOS due to its three distinct and orthogonally reactive functional groups.

The chloro, nitrile, and difluoromethyl groups can be addressed with different sets of reagents and reaction conditions, allowing for a branching synthetic strategy from a single starting material. For example, a library could be created by first reacting the chloro group with a set of 10 different amines (via Buchwald-Hartwig amination), and then each of these 10 products could be further reacted at the nitrile group with 5 different reagents (e.g., Grignard reagents followed by hydrolysis to ketones). This two-step process would rapidly generate a library of 50 unique compounds. The stable pyridine core ensures that the resulting molecules maintain a degree of structural rigidity, while the varied substituents explore diverse chemical space. This approach accelerates the discovery of novel bioactive compounds by systematically creating molecular diversity.

Potential as a Synthon for Functional Materials Research

The strategic placement of a chlorine atom, a difluoromethyl group, and a nitrile group on the nicotinonitrile core makes this compound a highly valuable precursor for creating more complex molecular structures. The chlorine atom is particularly amenable to substitution reactions, such as cross-coupling reactions, which are pivotal in the synthesis of conjugated polymers and other advanced materials. The electron-withdrawing nature of the difluoromethyl and nitrile groups can influence the electronic properties of the resulting materials, a key consideration in the design of organic semiconductors and photofunctional molecules.

Monomer or Intermediate in Polymer Chemistry Investigations

In the realm of polymer chemistry, this compound holds potential as both a monomer and a crucial intermediate. The presence of the reactive chlorine atom allows for its incorporation into polymer chains through various polymerization techniques. For instance, it can be utilized in cross-coupling polymerization reactions, such as Suzuki or Stille couplings, to create conjugated polymers. These polymers, featuring alternating electron-donating and electron-accepting units, are of significant interest for their electronic and optical properties.

The difluoromethyl group is a key feature, as the introduction of fluorine atoms into organic molecules can enhance properties such as thermal stability, solubility, and resistance to oxidative degradation. In the context of polymers, these attributes are highly desirable for creating robust materials for various applications. Research into fluorinated polymers has demonstrated their utility in high-performance applications, and the use of monomers like this compound could lead to the development of new polymers with tailored properties.

Below is a table summarizing the key reactive sites and their potential roles in polymerization:

| Reactive Site | Potential Polymerization Role | Resulting Polymer Feature |

| Chlorine Atom | Site for cross-coupling reactions (e.g., Suzuki, Stille) | Incorporation into the main polymer backbone |

| Nitrile Group | Can be chemically modified post-polymerization | Functionalization of the polymer side chains |

| Difluoromethyl Group | Influences electronic properties and stability | Enhanced thermal and oxidative stability |

While specific examples of large-scale polymerization using this exact monomer are still emerging in publicly available literature, the fundamental reactivity of its functional groups strongly supports its potential in this area.

Building Block for Organic Electronic and Photonic Materials (excluding specific performance data of devices)

The unique electronic and structural characteristics of this compound make it an attractive building block for the synthesis of materials intended for organic electronic and photonic applications. The electron-deficient nature of the difluoromethylated pyridine ring can be leveraged to create molecules with specific energy levels (HOMO/LUMO), which is a critical aspect of designing organic semiconductors.

This compound can serve as a precursor for the synthesis of various classes of organic materials, including:

Electron-transporting materials: The electron-withdrawing groups can facilitate the transport of electrons, a necessary function in devices like organic light-emitting diodes (OLEDs) and organic solar cells.

Host materials for phosphorescent emitters: The chemical scaffold can be modified to create wide bandgap materials suitable for hosting phosphorescent guest molecules in OLEDs.

Thermally Activated Delayed Fluorescence (TADF) emitters: The pyridine core can be incorporated into donor-acceptor structures designed to exhibit TADF, a mechanism that can lead to highly efficient light emission.

The synthesis of these materials often involves the chemical modification of the this compound core. The chlorine atom can be replaced with various aromatic or heterocyclic groups through cross-coupling reactions to extend the conjugation and tune the optoelectronic properties. The nitrile group can also be a site for further chemical transformations.

The table below outlines the key molecular features and their relevance to organic electronic and photonic materials:

| Molecular Feature | Relevance in Organic Electronics/Photonics |

| Electron-deficient pyridine ring | Can be used to create n-type (electron-transporting) materials. |

| Difluoromethyl group | Enhances electron affinity and can improve material stability. |

| Reactive chlorine atom | Allows for the synthesis of larger, conjugated systems. |

| Nitrile group | Provides an additional site for molecular engineering. |

The versatility of this compound as a synthon opens up avenues for the exploration of a wide range of novel organic materials with tailored properties for various technological applications.

Future Research Directions and Emerging Paradigms

Exploration of Unprecedented Reactivity and Catalysis

Future research into 2-Chloro-6-(difluoromethyl)nicotinonitrile will likely focus on uncovering novel reactivity patterns and developing innovative catalytic systems for its functionalization. The unique electronic properties conferred by the chloro, difluoromethyl, and nitrile groups on the pyridine (B92270) ring present opportunities for selective transformations.

Key areas of exploration will include:

Late-Stage C-H Functionalization: Developing catalytic methods for the direct functionalization of the C-H bonds on the pyridine ring would provide a more atom-economical and efficient route to novel derivatives, bypassing the need for pre-functionalized starting materials.

Novel Coupling Chemistries: Investigating new cross-coupling reactions beyond traditional methods will be crucial. This could involve photoredox catalysis or metallaphotoredox catalysis to enable previously inaccessible bond formations under mild conditions.

Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of enantioselective catalytic methods will be paramount. This could involve the use of chiral ligands in transition metal catalysis or the application of organocatalysis.

These advancements will not only expand the chemical space accessible from this compound but also provide more sustainable and efficient synthetic routes.

Integration with Automation and Artificial Intelligence in Chemical Synthesis

The synthesis and derivatization of this compound are ripe for the integration of automation and artificial intelligence (AI) to accelerate discovery and optimization. These technologies are set to revolutionize how chemical synthesis is planned and executed.

Future directions in this area include:

Automated Flow Synthesis: The use of automated flow chemistry platforms can enable the rapid and efficient synthesis of libraries of this compound derivatives. This technology allows for precise control over reaction parameters, leading to improved yields, purity, and safety. Automated systems can perform multi-step syntheses, purifications, and analyses in a continuous and unattended fashion.

AI-Powered Retrosynthesis and Reaction Prediction: AI algorithms can be trained on vast chemical reaction databases to predict viable synthetic routes for novel derivatives of this compound. These tools can suggest innovative disconnections and reaction conditions that may not be obvious to human chemists. Furthermore, AI can predict the outcomes of reactions, including yields and potential byproducts, thus minimizing trial-and-error experimentation.

The synergy between automation and AI will create a closed-loop system where AI designs novel molecules and synthetic routes, and automated platforms execute the synthesis and gather data, which is then used to refine the AI models further.

Development of Bio-inspired and Biocatalytic Transformations

Harnessing the principles of biology offers a green and highly selective alternative to traditional synthetic methods. Future research will likely explore the use of enzymes and bio-inspired catalysts for the transformation of this compound.

Potential avenues of investigation include:

Enzymatic Nitrile Hydrolysis: Nitrilases are enzymes that can hydrolyze nitriles to carboxylic acids or amides under mild aqueous conditions. Investigating the use of nitrilases for the selective hydrolysis of the nitrile group in this compound could provide a sustainable route to valuable derivatives.

Biocatalytic Fluorination and Defluorination: While challenging, the enzymatic control of fluorination and defluorination is an emerging field. The development of enzymes that can selectively modify the difluoromethyl group could open up new avenues for creating novel fluorinated compounds.

Engineered Biocatalysts: Through directed evolution and protein engineering, enzymes can be tailored to accept non-natural substrates like this compound and catalyze specific transformations with high efficiency and selectivity. This includes the potential for enzymatic deracemization of fluorinated compounds.

The adoption of biocatalysis in the synthesis of derivatives of this compound will contribute to the development of more environmentally friendly and sustainable chemical processes.

Advancements in in situ Spectroscopic and Mechanistic Characterization Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones. The application of advanced in situ spectroscopic techniques will be instrumental in this endeavor.

Future research will benefit from:

Real-Time Reaction Monitoring: Techniques such as in situ NMR and IR spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. This allows for the rapid optimization of reaction conditions and the identification of transient or unstable intermediates.

Advanced Mass Spectrometry: The use of sophisticated mass spectrometry techniques can help to identify and characterize minor byproducts and reactive intermediates, providing valuable insights into reaction pathways.

Kinetic Studies: Detailed kinetic analysis of key reaction steps will provide quantitative data on reaction rates and activation parameters, which are essential for a comprehensive understanding of the reaction mechanism.

By combining these advanced analytical techniques, researchers can gain a detailed picture of the chemical processes at a molecular level, leading to more rational and efficient synthetic strategies.

Computational Design of Novel Derivatives with Tailored Reactivity Profiles

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. In the context of this compound, these approaches can be used to design novel derivatives with tailored reactivity profiles.

Future research in this area will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This information can be used to understand the influence of different substituents on the reactivity of the molecule and to design new derivatives with specific electronic properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of these molecules, which is particularly important for understanding their behavior in biological systems or as materials.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their chemical reactivity or biological activity. These models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding synthetic efforts towards the most promising candidates.

The integration of computational design with experimental synthesis will create a powerful feedback loop, accelerating the discovery of new this compound derivatives with tailored functionalities for a wide range of applications.

Q & A

Q. What are the key physicochemical properties of 2-Chloro-6-(difluoromethyl)nicotinonitrile relevant to experimental design?

- Methodological Answer : While specific data for the difluoromethyl variant is limited, extrapolation from its trifluoromethyl analog (2-Chloro-6-(trifluoromethyl)nicotinonitrile) suggests critical properties include:

- Molecular Weight : ~206.55 g/mol (based on trifluoromethyl analog) .

- Melting Point : ~37–38°C (trifluoromethyl analog) .

- Density : ~1.51 g/cm³ .

- Boiling Point : ~235.1°C at 760 mmHg .

These properties guide solvent selection (e.g., polar aprotic solvents for reactions), storage conditions (ambient temperature, moisture-free), and reaction setups (reflux at ~235°C).

Q. What synthetic routes are commonly employed to prepare nicotinonitrile derivatives like this compound?

- Methodological Answer : Synthesis often starts with halogenated precursors. For example:

Nucleophilic Substitution : React 2-chloronicotinonitrile with difluoromethylating agents (e.g., difluoromethyl Grignard reagents) under inert conditions .

Functionalization : Subsequent steps may involve Wittig reactions or reductions to introduce substituents (e.g., piperidinone derivatives) .

Coupling Reactions : Amine intermediates can be coupled with sulfonyl chlorides or carboxylic acids for further derivatization .

Key Considerations: Monitor reaction progress via TLC or HPLC to avoid over-fluorination.

Q. What safety precautions are recommended when handling halogenated nicotinonitriles in laboratory settings?

- Methodological Answer : Based on structurally similar compounds:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For aerosol risks, employ NIOSH-approved respirators (e.g., P95 filters) .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

- Waste Disposal : Avoid drainage systems; collect halogenated waste for incineration .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model the electron-withdrawing effects of the difluoromethyl group to predict sites of nucleophilic attack (e.g., C-2 vs. C-6 positions) .

- Docking Studies : Assess steric and electronic interactions with biological targets (e.g., TRPV1 receptors) to guide functionalization strategies .

- Validation: Compare computational results with experimental kinetic data (e.g., SNAr reaction rates under varying pH) .

Q. What strategies mitigate competing side reactions during the functionalization of this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (~0–5°C) reduce unwanted polymerization or hydrolysis .

- Catalyst Selection : Use palladium/charcoal for selective hydrogenation to avoid over-reduction of nitrile groups .

- Protecting Groups : Temporarily block reactive sites (e.g., nitrile) with trimethylsilyl groups during multi-step syntheses .

Q. How does the difluoromethyl group influence the bioactivity of nicotinonitrile derivatives in drug discovery?

- Methodological Answer :

- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, enhancing half-life .

- Target Binding : The difluoromethyl group mimics carbonyl moieties, improving affinity for enzymes like carbonic anhydrase .

- Experimental Validation: Compare IC₅₀ values of difluoromethyl vs. non-fluorinated analogs in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.